

# Molecular structure and activity of (Rac)-Sograzepide

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## Compound of Interest

Compound Name: (Rac)-Sograzepide

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An In-depth Technical Guide on the Molecular Structure and Activity of **(Rac)-Sograzepide**

## Introduction

**(Rac)-Sograzepide**, also known as Netazepide, YF 476, and YM-220, is a potent, selective, and orally active antagonist of the cholecystokinin B (CCK-B) receptor, which is also recognized as the gastrin receptor (CCK2R).<sup>[1][2][3][4]</sup> It belongs to the benzodiazepine class of compounds.<sup>[4][5]</sup> The primary mechanism of action of Sograzepide involves blocking the binding of the hormones gastrin and cholecystokinin to the CCK-B receptor.<sup>[4]</sup> This antagonism has significant implications for gastrointestinal physiology, most notably in the reduction of gastric acid secretion and the inhibition of enterochromaffin-like (ECL) cell proliferation.<sup>[4]</sup> These properties make Sograzepide a subject of investigation for therapeutic use in conditions associated with hypergastrinemia and excessive gastric acid, such as gastric neuroendocrine tumors (NETs).<sup>[2]</sup>

## Molecular Profile

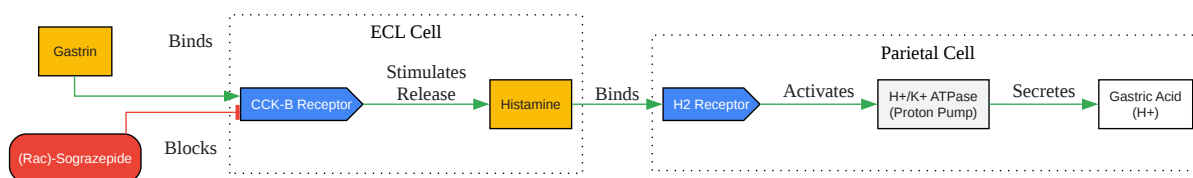
Sograzepide is a racemic mixture. Its chemical identity is well-defined, and it is characterized by a core 1,4-benzodiazepine structure.<sup>[5]</sup> Key identifiers and properties are summarized in the table below.

| Identifier        | Value  | Reference |
|-------------------|--|-----------|
| IUPAC Name        | (R)-1-(1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,2]diazepin-3-yl)-3-(3-(methylamino)phenyl)urea | [3]       |
| Synonyms          | (Rac)-Netazepide, (Rac)-YF 476, (Rac)-YM-220   | [1][3][6] |
| CAS Number        | 168161-71-5  | [7][8]    |
| Molecular Formula | C <sub>28</sub> H <sub>30</sub> N <sub>6</sub> O <sub>3</sub>  | [1][7][8] |
| Molecular Weight  | 498.58 g/mol   | [1][7][8] |

## Mechanism of Action

Sograzepide exerts its effects by competitively blocking the CCK-B/gastrin receptor. In the gastric mucosa, these receptors are densely expressed on ECL cells.

- **Gastrin Binding:** Under normal physiological conditions, the hormone gastrin, released from G-cells, binds to CCK-B receptors on ECL cells.
- **Histamine Release:** This binding stimulates the ECL cells to secrete histamine.
- **Acid Secretion:** Histamine then acts on H<sub>2</sub> receptors located on adjacent parietal cells, activating the H<sup>+</sup>/K<sup>+</sup>-ATPase proton pump and leading to the secretion of gastric acid.[4][9]
- **Sograzepide Inhibition:** By occupying the CCK-B receptor, Sograzepide prevents gastrin from binding, thereby interrupting this signaling cascade. This leads to a reduction in histamine release and a subsequent decrease in gastric acid secretion.[4]
- **Antiproliferative Effects:** Gastrin is also a known trophic factor for ECL cells. Chronic hypergastrinemia can lead to ECL cell hyperplasia and the formation of gastric NETs. Sograzepide's blockade of the gastrin receptor inhibits these proliferative effects.[4][10]



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**Figure 1.** Signaling pathway of gastrin-mediated acid secretion and its inhibition by Sograzepide.

## Biological and Clinical Activity

Sograzepide is characterized as a highly potent and selective CCK-B/gastrin antagonist.[2] While specific IC50 values are not detailed in the provided search results, its activity has been demonstrated in human studies. It effectively inhibits pentagastrin-stimulated gastric acid secretion in a dose-dependent manner.[11] Clinical investigations have focused on its potential to treat type 1 gastric NETs that arise from hypergastrinemia in patients with chronic atrophic gastritis.[10]

| Parameter                          | Description  | Reference  |
|------------------------------------|--|------------|
| Primary Target                     | Cholecystokinin B (CCK-B) / Gastrin Receptor                               | [1][2][12] |
| Activity                           | Competitive Antagonist   | [11]       |
| Key Effect                         | Reduction of gastric acid secretion; Antiproliferative effect on ECL cells | [1][4]     |
| Human Oral Doses (Clinical Study)  | Single doses of 1, 5, 25, and 100 mg                                       | [11]       |
| Human Dosing (NETs Study)          | 50 mg once daily for 12 weeks  | [10]       |
| Plasma Concentrations (50 mg dose) | Pre-dose: 4.6 - 7.0 ng/mL; 1h Post-dose: 87 - 220 ng/mL                    | [10]       |

## Experimental Methodologies

Detailed, step-by-step protocols for Sograzepide are proprietary. However, based on the literature, representative experimental designs can be described.

### Representative Protocol: Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity ( $K_i$ ) of a compound for its target. [13][14] A typical heterologous competition binding assay for Sograzepide would involve the following steps:

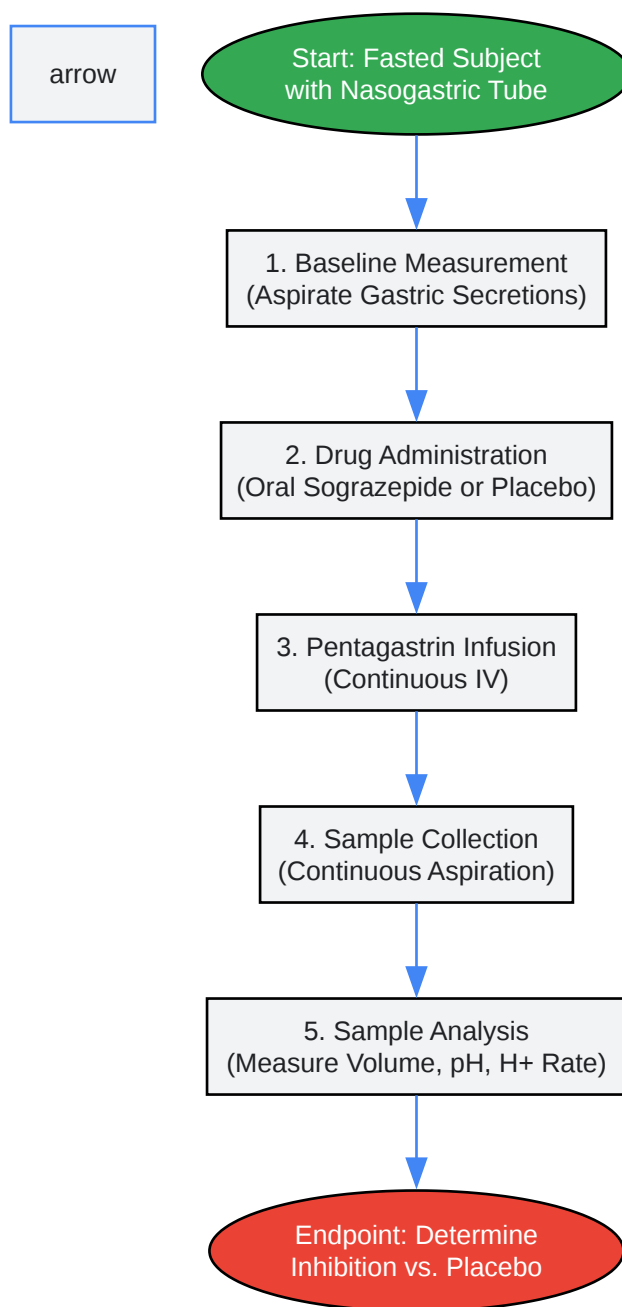
- **Membrane Preparation:** Prepare cell membrane fractions from a cell line recombinantly expressing the human CCK-B receptor.
- **Radioligand Selection:** Use a high-affinity radiolabeled ligand for the CCK-B receptor (e.g., [3H]-gastrin).
- **Assay Setup:** In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled **(Rac)-Sograzepide**.
- **Incubation:** Incubate the mixture to allow the binding reaction to reach equilibrium.

- Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.
- Quantification: Measure the radioactivity captured on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the Sograzepide concentration. The IC<sub>50</sub> (the concentration of Sograzepide that displaces 50% of the radioligand) is determined by non-linear regression. The K<sub>i</sub> is then calculated using the Cheng-Prusoff equation.[\[14\]](#)

## Functional Assay: Inhibition of Pentagastrin-Stimulated Acid Secretion

This in vivo human experimental model directly assesses the functional antagonism of the gastrin receptor.[\[11\]](#)

- Subject Preparation: Healthy volunteers undergo fasting. A nasogastric tube is inserted for gastric content aspiration.
- Baseline Measurement: Collect baseline gastric secretions to determine basal acid output.
- Drug Administration: Administer a single oral dose of **(Rac)-Sograzepide** or a placebo in a double-blind, crossover design.
- Pentagastrin Challenge: At a specified time after drug administration, begin a continuous intravenous infusion of pentagastrin (a synthetic gastrin agonist) to stimulate acid secretion.
- Sample Collection: Continuously aspirate gastric secretions at set intervals throughout the infusion period.
- Analysis: Measure the volume, pH, and H<sup>+</sup> concentration of the gastric aspirate for each collection period.
- Endpoint Evaluation: Compare the acid secretion response (volume and H<sup>+</sup> rate) following Sograzepide administration to the response after placebo to determine the degree of inhibition.



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**Figure 2.** Workflow for a pentagastrin challenge study to assess functional antagonism.

## Summary and Conclusion

**(Rac)-Sograzepide** is a well-characterized small molecule antagonist of the CCK-B/gastrin receptor. Its mechanism of action, centered on the inhibition of the gastrin-ECL cell-parietal cell axis, provides a targeted approach to reducing gastric acid secretion and mitigating the trophic

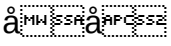
effects of gastrin. Human studies have confirmed its dose-dependent activity and have shown its potential as a therapeutic agent for managing conditions driven by hypergastrinemia, such as type 1 gastric neuroendocrine tumors.[10][11] Further research and clinical development are necessary to fully establish its therapeutic profile and applications.

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